Product packaging for Boc-D-Thr-OH.DCHA(Cat. No.:)

Boc-D-Thr-OH.DCHA

Cat. No.: B12281981
M. Wt: 400.6 g/mol
InChI Key: BBZZIJOSFVOUGF-WSMZBUKVSA-N
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Description

Contextualization within Protected Amino Acids for Stereoselective Synthesis

In the field of organic synthesis, particularly for chiral molecules like amino acids, protecting groups are indispensable. They temporarily mask reactive functional groups (such as amines and carboxylic acids) to prevent unwanted side reactions during subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. This orthogonality allows for selective manipulation of other functional groups within a molecule. Stereoselective synthesis, which aims to produce a specific stereoisomer, relies heavily on the use of enantiomerically pure building blocks. Protected amino acids like Boc-D-Thr-OH.DCHA provide these chiral scaffolds, ensuring that the desired stereochemistry is maintained throughout complex synthetic routes nih.govresearchgate.net.

Role of Dicyclohexylamine (B1670486) (DCHA) Salts in Amino Acid Derivative Chemistry

Free amino acids and their derivatives can sometimes be challenging to handle due to their amphoteric nature, low solubility in common organic solvents, and tendency to form amorphous solids or oils. Converting these derivatives into salts with organic bases, such as dicyclohexylamine (DCHA), offers several benefits. DCHA is a bulky, non-nucleophilic organic base that readily forms crystalline salts with carboxylic acids chemicalbook.com. These DCHA salts often exhibit improved crystallinity, which greatly facilitates purification through recrystallization, leading to higher purity products researchgate.netmdpi.comacs.org. The crystalline nature also enhances their stability and ease of handling compared to their free acid counterparts. This is particularly advantageous for sensitive protected amino acids used in peptide synthesis, where purity is paramount for successful chain elongation mdpi.com.

Data Table: Key Properties and Purification of this compound

The following table summarizes key properties and purification aspects of this compound, highlighting its utility in synthetic chemistry.

Property/MethodValue/DescriptionSignificance/Note
Chemical FormulaC₂₀H₃₈N₂O₅Represents the combined structure of Boc-D-Thr-OH and DCHA.
Molecular Weight386.53 g/mol Essential for stoichiometric calculations in synthesis.
AppearanceWhite crystalline solidIndicates purity and ease of handling, crucial for precise weighing.
Melting Point155-158 °C (decomposes)Characteristic physical property aiding identification and purity assessment.
SolubilitySoluble in methanol (B129727), ethanol; sparingly soluble in waterInfluences solvent selection for reactions and purification processes.
Purification MethodRecrystallization from ethanol/waterCommonly used to achieve high purity (>98%) required for peptide synthesis.
Handling AdvantageCrystalline salt form is easier to handle than free acidImproved stability, reduced hygroscopicity, and better flowability.
Synthesis AidFacilitates purification of Boc-D-Thr-OHDCHA salt formation aids in isolating and purifying the protected amino acid.

Research Findings and Applications

This compound is a well-established intermediate in the synthesis of various peptides and peptidomimetics. Its utility is underscored by its robust preparation and purification. For instance, the formation of the DCHA salt of protected amino acids is a common strategy to obtain crystalline material that can be readily purified by recrystallization, a method that effectively removes impurities and ensures high enantiomeric purity researchgate.netmdpi.comacs.org.

Studies on the incorporation of D-amino acids into peptides, including D-threonine, have consistently demonstrated enhanced resistance to proteolytic degradation, a critical factor for developing stable therapeutic peptides pnas.orgmdpi.comcdnsciencepub.com. Research into peptidomimetic design frequently utilizes D-amino acids to modulate peptide conformation and receptor binding, thereby improving drug efficacy and reducing side effects chemicalbook.comgoogle.comnih.gov. While specific published research findings detailing in situ applications of this compound in synthesizing particular complex peptides are extensive across various literature, its role as a reliable, high-purity building block for such syntheses is universally recognized in the field.

Compound List:

this compound (N-alpha-(tert-butyloxycarbonyl)-D-threonine dicyclohexylamine salt)

D-Threonine

L-Threonine

Dicyclohexylamine (DCHA)

tert-butyloxycarbonyl (Boc) group

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40N2O5 B12281981 Boc-D-Thr-OH.DCHA

Properties

Molecular Formula

C21H40N2O5

Molecular Weight

400.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.0/s1

InChI Key

BBZZIJOSFVOUGF-WSMZBUKVSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Advanced Analytical Methodologies for Boc D Thr Oh.dcha and Its Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups present in the Boc-D-Thr-OH.DCHA molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to confirm the identity and structure of Boc-D-Thr-OH and its DCHA salt.

¹H NMR: The proton NMR spectrum of Boc-D-Thr-OH provides characteristic signals for each type of proton in the molecule. The large tert-butyl group of the Boc protecting group typically shows a singlet around 1.4 ppm integrating to nine protons. The methyl protons of the threonine side chain appear as a doublet, while the α- and β-protons of the threonine backbone show distinct multiplets. The dicyclohexylamine (B1670486) (DCHA) salt exhibits broad signals corresponding to the protons on the cyclohexyl rings.

¹³C NMR: The carbon NMR spectrum offers complementary information. A study on N-Boc-L-threonine-OH revealed the chemical shifts of the carbonyl carbons, which are sensitive to solvent polarity and molecular interactions. researchgate.netmdpi.com For Boc-D-Thr-OH, characteristic signals would be expected for the carbonyl carbon of the Boc group, the carboxylic acid carbon, the α- and β-carbons of the threonine, the methyl carbon, and the quaternary and methyl carbons of the Boc group. The DCHA salt would show additional signals for the carbons of the cyclohexyl rings.

Below is a table summarizing the expected ¹H NMR chemical shifts for the Boc-D-Thr-OH portion of the molecule.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
(CH₃)₃C- (Boc)~1.4Singlet9H
-CH₃ (Threonine)~1.2Doublet3H
α-CH (Threonine)~4.2Multiplet1H
β-CH (Threonine)~4.3Multiplet1H
-NHVariableBroad Singlet1H
-OHVariableBroad Singlet1H
-COOHVariableBroad Singlet1H
Cyclohexyl (DCHA)~1.0-3.0Multiplets23H

Infrared (IR) spectroscopy is employed to identify the various functional groups within the this compound compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The presence of the Boc protecting group, the carboxylic acid, the hydroxyl group, and the amine salt can all be confirmed using this technique.

The IR spectrum of a Boc-protected amino acid typically displays several characteristic absorption bands. The N-H stretching vibration of the carbamate (B1207046) appears in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the Boc group is observed as a strong band around 1680-1720 cm⁻¹. The carboxylic acid O-H stretch results in a very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. The carbonyl of the carboxylic acid also shows a strong absorption band around 1700-1760 cm⁻¹. The C-O stretching vibrations of the alcohol and carboxylic acid are found in the 1000-1300 cm⁻¹ region. The presence of the dicyclohexylammonium (B1228976) ion introduces characteristic N-H stretching and bending vibrations.

The following table outlines the key IR absorption bands expected for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Carbamate)Stretching3300-3500Medium
C-H (Alkyl)Stretching2850-3000Medium-Strong
C=O (Carboxylic Acid)Stretching1700-1760Strong
C=O (Boc group)Stretching1680-1720Strong
N-H (Ammonium salt)Bending1500-1600Medium
C-O (Alcohol/Acid)Stretching1000-1300Medium-Strong

Chromatographic Purity and Chiral Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from potential impurities, including its diastereomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. Impurities are separated based on their differential partitioning between the two phases.

The separation of diastereomers, such as Boc-D-Thr-OH from Boc-L-allo-Thr-OH, is a more complex challenge that often requires chiral chromatography. Threonine has two chiral centers, leading to four possible stereoisomers. While enantiomers (D- and L-threonine) require a chiral environment for separation, diastereomers (e.g., D-threonine and D-allo-threonine) have different physical properties and can sometimes be separated on standard achiral columns. However, for robust separation and accurate quantification of stereoisomeric purity, chiral stationary phases (CSPs) are often employed. chiraltech.comchromatographyonline.com Zwitterionic and macrocyclic glycopeptide-based CSPs have shown success in resolving underivatized amino acid enantiomers and can be adapted for N-protected derivatives. chiraltech.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, is optimized to achieve the best resolution.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions during the synthesis of this compound and for a qualitative assessment of its purity. amrita.educrsubscription.com A small amount of the compound is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then placed in a chamber containing a mobile phase. amrita.edursc.org The separation is based on the differential adsorption of the compound and any impurities to the stationary phase as the mobile phase moves up the plate. amrita.edursc.org

For Boc-protected amino acids, typical mobile phases consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated. researchgate.net After development, the spots are visualized, often using a ninhydrin (B49086) solution (after deprotection) or other suitable stains. The retention factor (Rf) value is calculated for each spot and can be used for identification purposes. Product specifications often require a purity of ≥98% as determined by TLC.

A common TLC system for Boc-amino acids is presented below.

Stationary Phase Mobile Phase Visualization
Silica Gel 60 F₂₅₄Chloroform:Methanol:Acetic Acid (e.g., 95:5:1)UV light (254 nm), Ninhydrin (after heating)

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to provide further structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar, thermally labile molecules like protected amino acids. In ESI-MS, the sample is ionized directly from solution, typically yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, in positive ion mode, one would expect to observe ions corresponding to the protonated Boc-D-Thr-OH ([C₉H₁₇NO₅+H]⁺, m/z ≈ 220.1) and the protonated dicyclohexylamine ([C₁₂H₂₃N+H]⁺, m/z ≈ 182.2). The intact salt is less likely to be observed as a single entity. The fragmentation of unprotected threonine has been studied, and in tandem MS (MS/MS) experiments, the Boc-protected version would show characteristic losses, such as the loss of the tert-butyl group or the entire Boc group. researchgate.net ESI-MS/MS studies are crucial for the structural confirmation of amino acids and their derivatives. nih.gov

Compound/Fragment Formula Expected m/z (Positive Mode)
Boc-D-Thr-OHC₉H₁₇NO₅220.1 ([M+H]⁺)
DicyclohexylamineC₁₂H₂₃N182.2 ([M+H]⁺)

Computational Chemistry and Theoretical Studies on Boc D Thr Oh.dcha

Molecular Modeling and Conformational Analysis

Molecular modeling of Boc-D-Thr-OH.DCHA is fundamental to understanding its three-dimensional structure and the conformational preferences that dictate its reactivity. The molecule consists of the Boc-protected D-threonine anion and the dicyclohexylammonium (B1228976) cation. The interaction between these two ions, along with the inherent flexibility of the Boc group and the threonine side chain, results in a complex potential energy surface with multiple possible conformations.

Key Findings from Conformational Analysis:

Boc Group Orientation: The bulky Boc group can adopt various orientations, influencing the accessibility of the carboxylic acid for subsequent reactions.

Side Chain Conformations: The threonine side chain can exist in different staggered conformations, with the relative orientation of the hydroxyl and methyl groups impacting potential hydrogen bonding interactions.

Ion Pairing: The electrostatic interaction between the carboxylate and the dicyclohexylammonium ion is a dominant factor in the conformational preference of the salt. tandfonline.com This interaction can shield the carboxylate, moderating its nucleophilicity. tandfonline.com

Table 1: Representative Dihedral Angles for Low-Energy Conformers of Boc-D-Thr-OH

Dihedral AngleConformer 1Conformer 2Conformer 3
ω (C-N-Cα-C)178.5°-175.2°179.1°
φ (N-Cα-C-O)-150.3°-70.8°-160.5°
ψ (Cα-C-O-H)175.9°178.4°-177.3°
χ1 (N-Cα-Cβ-Oγ)60.1°179.5°-65.4°

Note: This data is representative and based on typical values for Boc-protected amino acids. The presence of the DCHA counterion would influence these angles due to ionic interactions.

Quantum Chemistry Calculations for Electronic Structure

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. researchgate.net These calculations can elucidate properties like charge distribution, molecular orbital energies, and the nature of the ionic bond between the amino acid derivative and the DCHA counterion.

Calculations of the molecular electrostatic potential (MEP) map highlight the electron-rich and electron-poor regions of the molecule. The MEP is crucial for predicting how the molecule will interact with other reagents. For this compound, the MEP would show a high negative potential around the carboxylate oxygen atoms and the hydroxyl group of the threonine side chain, while a positive potential would be localized on the ammonium (B1175870) group of the DCHA.

Key Electronic Properties:

Charge Distribution: The negative charge of the carboxylate group is delocalized over both oxygen atoms. The positive charge of the dicyclohexylammonium ion is primarily on the nitrogen atom.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich carboxylate group, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the molecule, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and stability of the compound.

Table 2: Calculated Electronic Properties of a Model System

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment8.2 D

Note: These values are illustrative and would be specific to the computational method and basis set used in an actual calculation.

Molecular Dynamics Simulations for Solution Behavior and Reactivity

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in solution. nih.gov These simulations can model the interactions between the solute and solvent molecules over time, providing insights into solvation, ion pairing dynamics, and conformational flexibility in a condensed phase.

In a solvent like dichloromethane (B109758) or dimethylformamide, commonly used in peptide synthesis, MD simulations can show how the solvent molecules arrange themselves around the this compound ion pair. The simulations can also reveal the stability of the ion pair, including the frequency of association and dissociation events between the Boc-D-threoninate and dicyclohexylammonium ions. This is particularly important for understanding the availability of the carboxylate group for activation and subsequent peptide bond formation.

Insights from Molecular Dynamics Simulations:

Solvation Shell: The structure of the solvent shell around the ion pair can influence its reactivity. Polar aprotic solvents would be expected to solvate the dicyclohexylammonium cation and the carboxylate anion effectively.

Conformational Sampling: MD simulations allow for a more extensive exploration of the conformational space compared to static modeling, providing a more realistic picture of the molecule's flexibility in solution.

Reactivity Prediction: By observing the accessibility of the carboxylate group and its interaction with potential activating agents, MD simulations can provide qualitative predictions about the reactivity of this compound in peptide synthesis.

Docking Studies in the Context of Peptide Design

While this compound itself is a building block and not typically a ligand for biological macromolecules, the D-threonine residue it provides is of significant interest in peptide design. Docking studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of peptide design, docking is used to predict how a peptide containing a D-threonine residue might interact with a protein target.

The incorporation of D-amino acids like D-threonine into peptides can confer resistance to proteolytic degradation and can be used to create novel peptide structures with enhanced biological activity. Computational docking studies can be used to:

Predict Binding Modes: Determine how a peptide containing D-threonine fits into the binding site of a target protein.

Evaluate Binding Affinity: Estimate the strength of the interaction between the peptide and the protein.

Guide Peptide Optimization: Suggest modifications to the peptide sequence, including the incorporation of D-threonine, to improve its binding characteristics.

The specific conformational preferences and electronic properties of the D-threonine residue, as informed by the types of computational studies described in the preceding sections, are crucial for the accuracy of these docking predictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.